Cas no 2034472-54-1 (2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine)

2,4-Dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core linked to a tetrazole-substituted benzoylpiperidine moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of the tetrazole group may confer metabolic stability and enhance binding affinity, while the pyrimidine and piperidine components offer opportunities for further functionalization. Such compounds are often explored for their pharmacological properties, including enzyme inhibition or receptor modulation. Its synthetic versatility and modular design make it a candidate for targeted drug discovery applications, though specific biological activity would require empirical validation.
2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine structure
2034472-54-1 structure
Product Name:2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine
CAS No:2034472-54-1
MF:C19H21N7O2
MW:379.415742635727
CID:5333721
Update Time:2025-10-10

2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • (3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
    • [3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
    • 2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine
    • Inchi: 1S/C19H21N7O2/c1-13-9-18(22-14(2)21-13)28-17-7-4-8-25(11-17)19(27)15-5-3-6-16(10-15)26-12-20-23-24-26/h3,5-6,9-10,12,17H,4,7-8,11H2,1-2H3
    • InChI Key: OWXPYEVXIUOPSY-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C)N=C(C)N=1)C1CN(C(C2C=CC=C(C=2)N2C=NN=N2)=O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 536
  • XLogP3: 2.3
  • Topological Polar Surface Area: 98.9

2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine Pricemore >>

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Additional information on 2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Comprehensive Analysis of 2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine (CAS No. 2034472-54-1)

In the rapidly evolving field of medicinal chemistry, 2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine (CAS No. 2034472-54-1) has emerged as a compound of significant interest. This heterocyclic molecule combines a pyrimidine core with a tetrazole-containing benzoylpiperidine moiety, making it a versatile candidate for pharmaceutical research. Its unique structure has sparked discussions among researchers exploring small-molecule inhibitors, kinase modulation, and drug discovery applications.

The compound's CAS No. 2034472-54-1 is frequently searched in academic databases and patent literature, reflecting its relevance in structure-activity relationship (SAR) studies. Recent trends in AI-driven drug design have further amplified interest in such molecules, as computational models prioritize scaffolds with balanced lipophilicity and hydrogen-bonding capacity. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability—a key consideration in modern lead optimization strategies.

From a synthetic perspective, the piperidin-3-yloxy linker in 2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine offers conformational flexibility, a feature highly valued in targeted protein degradation (PROTACs) research. Laboratories focusing on fragment-based drug discovery often investigate similar compounds due to their moderate molecular weight (≈400 Da) and potential for allosteric modulation. These attributes align with current industry preferences for "beyond Rule of Five" (bRo5) chemical space exploration.

Analytical characterization of CAS No. 2034472-54-1 typically involves advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy. The 2,4-dimethylpyrimidine segment exhibits distinct UV absorption around 260 nm, facilitating purity assessment—a critical parameter for high-throughput screening (HTS) campaigns. Researchers increasingly correlate such physicochemical data with machine learning predictions to accelerate hit-to-lead transitions.

Emerging applications in immuno-oncology have brought attention to compounds with heteroaromatic architectures like this one. Preliminary studies suggest potential interactions with immune checkpoint pathways, though detailed mechanistic investigations remain ongoing. The scientific community also notes its structural resemblance to known JAK/STAT inhibitors, sparking cross-disciplinary collaborations between medicinal chemists and cell biologists.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of 2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine follows contemporary green chemistry principles. Computational tools predict moderate aqueous solubility (logP ≈2.8) and negligible hERG liability, positioning it favorably for further development. These properties are frequently queried in cheminformatics platforms, reflecting industry demand for drug-like molecules with optimized pharmacokinetic profiles.

Patent landscapes reveal growing intellectual property activity around tetrazole-pyrimidine hybrids, particularly in kinase inhibitor portfolios. The specific substitution pattern at the piperidin-3-yl position in CAS No. 2034472-54-1 represents a strategic differentiation from prior art. Legal analysts observe this aligns with broader trends in precision medicine, where subtle structural variations can dictate target selectivity.

In conclusion, 2,4-dimethyl-6-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine exemplifies the innovation driving modern pharmaceutical research. Its multifaceted chemical features address pressing challenges in drug discovery, from bioavailability enhancement to target engagement optimization. As AI-assisted molecular design continues to advance, compounds like this will undoubtedly remain at the forefront of therapeutic development pipelines worldwide.

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